molecular formula C11H22N2O2 B112904 (R)-2-(Aminomethyl)-1-N-Boc-piperidine CAS No. 683233-14-9

(R)-2-(Aminomethyl)-1-N-Boc-piperidine

Cat. No.: B112904
CAS No.: 683233-14-9
M. Wt: 214.3 g/mol
InChI Key: PTVRCUVHYMGECC-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-2-(Aminomethyl)-1-N-Boc-piperidine is a chiral piperidine derivative that features a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(Aminomethyl)-1-N-Boc-piperidine typically involves the reductive amination of a suitable precursor. One common method is the reductive amination of ®-2-(Aminomethyl)piperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a suitable catalyst and hydrogen source . The reaction conditions often include mild temperatures and pressures to ensure high selectivity and yield.

Industrial Production Methods

In an industrial setting, the production of ®-2-(Aminomethyl)-1-N-Boc-piperidine may involve continuous flow processes to enhance efficiency and scalability. Catalytic reductive amination using molecular hydrogen is a preferred method due to its cost-effectiveness and sustainability . The use of homogeneous or heterogeneous catalysts can further optimize the reaction conditions and product purity.

Chemical Reactions Analysis

Types of Reactions

®-2-(Aminomethyl)-1-N-Boc-piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can remove the Boc protecting group, yielding the free amine.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reductive conditions often involve hydrogen gas (H2) and palladium on carbon (Pd/C) as a catalyst.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include N-oxides, deprotected amines, and various substituted piperidine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

®-2-(Aminomethyl)-1-N-Boc-piperidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-2-(Aminomethyl)-1-N-Boc-piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be selectively removed under acidic conditions, revealing the free amine, which can then participate in various biochemical pathways. The compound’s effects are mediated through its ability to form stable complexes with its targets, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-(Aminomethyl)-1-N-Boc-piperidine
  • ®-2-(Aminomethyl)piperidine
  • (S)-2-(Aminomethyl)piperidine

Uniqueness

®-2-(Aminomethyl)-1-N-Boc-piperidine is unique due to its chiral nature and the presence of the Boc protecting group, which provides stability and selectivity in synthetic applications. Compared to its analogs, this compound offers enhanced reactivity and specificity in the formation of bioactive molecules .

Properties

IUPAC Name

tert-butyl (2R)-2-(aminomethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-7-5-4-6-9(13)8-12/h9H,4-8,12H2,1-3H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTVRCUVHYMGECC-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCCC[C@@H]1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80363584
Record name tert-Butyl (2R)-2-(aminomethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

683233-14-9
Record name tert-Butyl (2R)-2-(aminomethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl (2R)-2-(aminomethyl)piperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

(S)-2-[(2,2,2-Trifluoro-ethanoylamino)-methyl]-piperidine-1-carboxylic acid tert butyl ester (18.2 g) was dissolved in methanol (500 ml) and treated with potassium carbonate (16.1 g). After stirring for 16 h solvent was removed at reduced pressure and the residue partitioned between dichloromethane/water. The organic phase was separated, washed with brine, dried and solvent removed at reduced pressure. the residue was column chromatographed (silica gel, 0-10% (9:1 methanol/ammonia) in dichloromethane eluant) to give the title compound (8.82 g) of description 1.
Name
(S)-2-[(2,2,2-Trifluoro-ethanoylamino)-methyl]-piperidine-1-carboxylic acid tert butyl ester
Quantity
18.2 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
16.1 g
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.